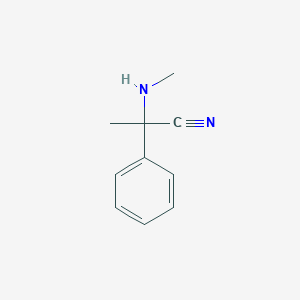

2-Methylamino-2-phenyl-propionitrile

CAS No.:

Cat. No.: VC14097176

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2 |

|---|---|

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | 2-(methylamino)-2-phenylpropanenitrile |

| Standard InChI | InChI=1S/C10H12N2/c1-10(8-11,12-2)9-6-4-3-5-7-9/h3-7,12H,1-2H3 |

| Standard InChI Key | HETMXQGRMMXPDO-UHFFFAOYSA-N |

| Canonical SMILES | CC(C#N)(C1=CC=CC=C1)NC |

Introduction

Structural and Physicochemical Properties

2-Methylamino-2-phenyl-propionitrile features a central carbon atom bonded to a phenyl group, a methylamino group, and a nitrile group. Key properties include:

Table 1: Structural and Physical Properties

The nitrile group (-C≡N) and secondary amine (-NHCH₃) enable diverse chemical transformations, including hydrolysis to amides or carboxylic acids and alkylation reactions .

Synthesis Methods

Synthetic routes to 2-methylamino-2-phenyl-propionitrile often involve multi-step reactions, as detailed below:

Nucleophilic Substitution

A common approach reacts phenylacetonitrile derivatives with methylamine or its equivalents. For example:

Here, X is a leaving group (e.g., halide). This method is scalable but requires careful control of reaction conditions to avoid over-alkylation .

Strecker-Type Reactions

Alternative routes employ Strecker synthesis, where aldehydes react with methylamine and cyanide sources:

This method is less common due to challenges in isolating intermediates .

Table 2: Representative Synthetic Protocols

| Method | Conditions | Yield | Source |

|---|---|---|---|

| Nucleophilic substitution | CH₃NH₂, DMF, 80°C, 18 h | 88–94% | |

| Reductive amination | NaBH₄, MeOH, rt | 75% |

Applications in Organic Synthesis

The compound’s dual functional groups make it valuable for constructing complex molecules:

Pharmaceutical Intermediates

It is a precursor to antihistamines such as 2-methyl-2-phenylpropionic acid derivatives. For instance, patents describe its use in synthesizing H₁-antagonists with improved selectivity .

Agrochemicals

The nitrile group can be hydrolyzed to carboxamides or oxidized to carboxylic acids, key motifs in herbicides and fungicides .

Coordination Chemistry

The methylamino group acts as a ligand in metal-organic frameworks (MOFs), though this application remains underexplored .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume